Superior Ischemic Cardioprotection and Cerebroprotection Versus Breviscapine Mixture
In a direct head-to-head study in male Sprague-Dawley rats, scutellarin demonstrated superior dose-dependent protection against both myocardial infarction (MI) and focal cerebral ischemia compared to breviscapine, a crude extract mixture. Scutellarin at 15 and 50 mg/kg significantly reduced MI size, whereas breviscapine showed no significant MI reduction across the tested dose range of 5 to 50 mg/kg [1]. For focal cerebral ischemia, both agents reduced infarct volume, but scutellarin exhibited clear dose-dependency while breviscapine did not [1].
| Evidence Dimension | Cerebral infarct volume reduction at 50 mg/kg dose |
|---|---|
| Target Compound Data | 33.3 ± 5.00% infarct volume (vs. 58.4 ± 7.00% control) |
| Comparator Or Baseline | Breviscapine: 42.6 ± 10.0% infarct volume at 50 mg/kg (vs. 58.4 ± 7.00% control) |
| Quantified Difference | Scutellarin reduced infarct volume by an additional ~9.3 percentage points versus breviscapine at equivalent dose (33.3% vs. 42.6% residual infarct); scutellarin effects were dose-dependent (44.0%, 40.7%, and 33.3% at 5, 15, and 50 mg/kg, respectively) whereas breviscapine lacked clear dose-dependency (43.9%, 43.1%, and 42.6%) |
| Conditions | Rat middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia; male Sprague-Dawley rats; intravenous administration |
Why This Matters
Pure scutellarin provides predictable dose-dependent efficacy that the crude extract breviscapine cannot match, enabling more precise experimental design and reducing batch-to-batch variability inherent to botanical extracts.
- [1] Lin LL, Liu AJ, Liu JG, Yu XH, Qin LP, Su DF. Protective effects of scutellarin and breviscapine on brain and heart ischemia in rats. J Cardiovasc Pharmacol. 2007;50(3):327-332. View Source
